molecular formula C6H4N4O3 B10876396 4,6,7-Pteridinetriol CAS No. 58947-88-9

4,6,7-Pteridinetriol

Cat. No.: B10876396
CAS No.: 58947-88-9
M. Wt: 180.12 g/mol
InChI Key: HMMIQMIGJAIOAZ-UHFFFAOYSA-N
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Description

Pteridine-4,6,7(1H,5H,8H)-trione: is a heterocyclic compound that belongs to the pteridine family This compound is characterized by a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pteridine-4,6,7(1H,5H,8H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formic acid, followed by oxidation to yield the desired trione structure. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of Pteridine-4,6,7(1H,5H,8H)-trione may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Pteridine-4,6,7(1H,5H,8H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced pteridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pteridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various pteridine oxides, while reduction can produce dihydropteridines or tetrahydropteridines.

Scientific Research Applications

Pteridine-4,6,7(1H,5H,8H)-trione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Pteridine-4,6,7(1H,5H,8H)-trione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Pteridine: The parent compound of the pteridine family.

    Dihydropteridine: A reduced form of pteridine.

    Tetrahydropteridine: Another reduced form with additional hydrogen atoms.

Uniqueness

Pteridine-4,6,7(1H,5H,8H)-trione is unique due to its specific trione structure, which imparts distinct chemical and biological properties. This makes it valuable for various applications that other similar compounds may not be suitable for.

Properties

CAS No.

58947-88-9

Molecular Formula

C6H4N4O3

Molecular Weight

180.12 g/mol

IUPAC Name

5,8-dihydro-3H-pteridine-4,6,7-trione

InChI

InChI=1S/C6H4N4O3/c11-4-2-3(7-1-8-4)10-6(13)5(12)9-2/h1H,(H,9,12)(H2,7,8,10,11,13)

InChI Key

HMMIQMIGJAIOAZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=O)N1)NC(=O)C(=O)N2

Origin of Product

United States

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